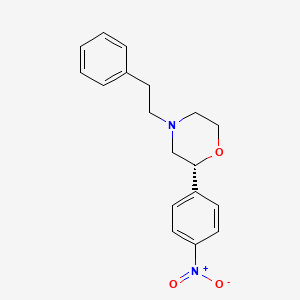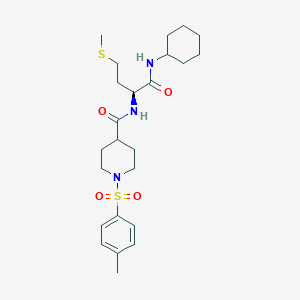
C24H37N3O4S2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C24H37N3O4S2 Bis[2-(tosylamino)-3-methylbutyl]amine . This compound is characterized by its complex structure, which includes multiple functional groups such as sulfonamides and secondary amines. It is primarily used in various chemical and biological research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(tosylamino)-3-methylbutyl]amine typically involves the reaction of 2-(tosylamino)-3-methylbutylamine with appropriate reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of Bis[2-(tosylamino)-3-methylbutyl]amine may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification .
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(tosylamino)-3-methylbutyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis[2-(tosylamino)-3-methylbutyl]amine is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Bis[2-(tosylamino)-3-methylbutyl]amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The presence of sulfonamide groups allows it to form strong interactions with protein active sites, leading to its inhibitory effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis[2-(tosylamino)-3-methylbutyl]amine: is similar to other sulfonamide-containing compounds such as and .
Propiedades
Fórmula molecular |
C24H37N3O4S2 |
|---|---|
Peso molecular |
495.7 g/mol |
Nombre IUPAC |
N-[(2S)-1-(cyclohexylamino)-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H37N3O4S2/c1-18-8-10-21(11-9-18)33(30,31)27-15-12-19(13-16-27)23(28)26-22(14-17-32-2)24(29)25-20-6-4-3-5-7-20/h8-11,19-20,22H,3-7,12-17H2,1-2H3,(H,25,29)(H,26,28)/t22-/m0/s1 |
Clave InChI |
SKPMLALXOFVFJT-QFIPXVFZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CCSC)C(=O)NC3CCCCC3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


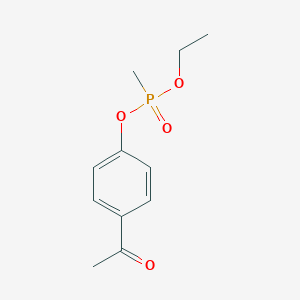

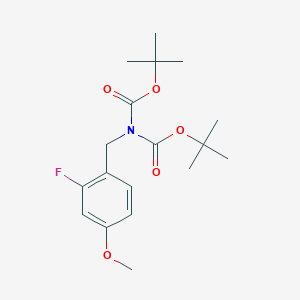

![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate](/img/structure/B12619005.png)
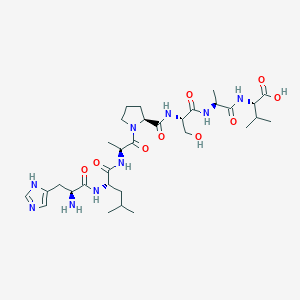

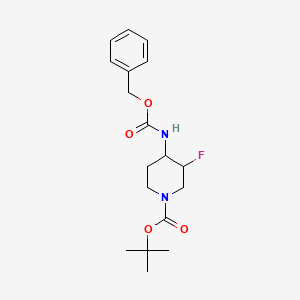

![6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride](/img/structure/B12619021.png)

![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-methoxyphenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12619031.png)

